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Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B145838 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis, offering a detailed summary of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data
The structural elucidation of 3-Hydroxy-4-nitrobenzaldehyde is critically supported by a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Solvent

-OH 10.58 s - CDCl₃

-CHO 10.06 d 0.6 CDCl₃

H-5 8.28 d 8.7 CDCl₃

H-2 7.66 d 1.7 CDCl₃

H-6 7.51 dd 8.7, 1.7 CDCl₃

- - - -
DMSO-d₆

available

Data sourced from ChemicalBook and SpectraBase.[1][2][3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm) Solvent

C=O 189.9 (Predicted) -

C-4 (C-NO₂)
153.7 (Predicted for similar

structures)
-

C-3 (C-OH)
148.0 (Predicted for similar

structures)
-

Aromatic Carbons
115.6 - 123.4 (Predicted for

similar structures)
CDCl₃

Note: Experimentally obtained ¹³C NMR data for 3-Hydroxy-4-nitrobenzaldehyde is available

but specific peak assignments were not found in the provided search results. Predicted values

and data from similar structures are referenced.[5][6][7][8]
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Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group Vibrational Frequency (cm⁻¹) Technique

O-H stretch 3403 (for a similar structure) KBr Pellet

C-H stretch (aromatic) 3031 (for a similar structure) KBr Pellet

C=O stretch (aldehyde) ~1700 KBr Pellet

C=C stretch (aromatic) 1639 (for a similar structure) KBr Pellet

N-O stretch (nitro) 1549, 1350 (Typical range) KBr Pellet

Note: Specific IR peak values for 3-Hydroxy-4-nitrobenzaldehyde were not explicitly detailed

in the search results. The provided data is based on typical ranges and data for structurally

related compounds.[5][6][9][10]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Technique m/z (Mass-to-Charge Ratio) Assignment

Electron Ionization (EI) 167 [M]⁺ (Molecular Ion)

Predicted 168.02913 [M+H]⁺

Predicted 190.01107 [M+Na]⁺

Predicted 166.01457 [M-H]⁻

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[9][11][12]

Experimental Protocols
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The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of 3-Hydroxy-4-nitrobenzaldehyde are dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: The NMR spectra are recorded on a spectrometer, such as a 400 MHz

instrument.[13]

Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm.

For ¹³C NMR, the range is typically 0-200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with

dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the KBr pellet holder is recorded and

automatically subtracted from the sample spectrum. The spectrum is typically scanned over

the mid-IR range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass

spectrometer via Gas Chromatography (GC-MS) for separation from impurities. In the ion

source, electron ionization (EI) is commonly used, where the sample molecules are
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bombarded with high-energy electrons (typically 70 eV), leading to the formation of a

molecular ion and characteristic fragment ions.[14]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like

3-Hydroxy-4-nitrobenzaldehyde is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 3-Hydroxy-4-nitrobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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